molecular formula C21H31NO3 B2569193 (E)-1-morpholino-3-(4-(octyloxy)phenyl)prop-2-en-1-one CAS No. 476355-25-6

(E)-1-morpholino-3-(4-(octyloxy)phenyl)prop-2-en-1-one

Cat. No.: B2569193
CAS No.: 476355-25-6
M. Wt: 345.483
InChI Key: RWBFQDSAEXHZLT-JLHYYAGUSA-N
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Description

(E)-1-morpholino-3-(4-(octyloxy)phenyl)prop-2-en-1-one is an organic compound characterized by the presence of a morpholine ring, an octyloxy-substituted phenyl group, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-morpholino-3-(4-(octyloxy)phenyl)prop-2-en-1-one typically involves the condensation of 4-(octyloxy)benzaldehyde with morpholine and an appropriate acetylating agent under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-1-morpholino-3-(4-(octyloxy)phenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenone moiety to an alcohol or alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typically employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

(E)-1-morpholino-3-(4-(octyloxy)phenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-methoxyphenyl)-3-(morpholino)prop-2-en-1-one
  • (E)-1-(4-chlorophenyl)-3-(morpholino)prop-2-en-1-one
  • (E)-1-(4-bromophenyl)-3-(morpholino)prop-2-en-1-one

Uniqueness

(E)-1-morpholino-3-(4-(octyloxy)phenyl)prop-2-en-1-one is unique due to the presence of the octyloxy group, which imparts specific physicochemical properties, such as increased hydrophobicity and potential for self-assembly in materials science applications. This distinguishes it from other similar compounds that may lack this functional group.

Properties

IUPAC Name

(E)-1-morpholin-4-yl-3-(4-octoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3/c1-2-3-4-5-6-7-16-25-20-11-8-19(9-12-20)10-13-21(23)22-14-17-24-18-15-22/h8-13H,2-7,14-18H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBFQDSAEXHZLT-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=CC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C/C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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